3-[Acetyl(dodecyl)amino]propanoic acid
Description
3-[Acetyl(dodecyl)amino]propanoic acid is a synthetic amphiphilic compound characterized by a propanoic acid backbone substituted with an acetylated dodecyl amino group. The dodecyl chain may enhance membrane permeability, while the acetyl group could modulate metabolic stability. Comparisons with structurally related propanoic acid derivatives, such as 3-((4-hydroxyphenyl)amino)propanoic acid analogs, provide insights into its hypothetical behavior.
Properties
IUPAC Name |
3-[acetyl(dodecyl)amino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H33NO3/c1-3-4-5-6-7-8-9-10-11-12-14-18(16(2)19)15-13-17(20)21/h3-15H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRLQTXVKRNLQFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCN(CCC(=O)O)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H33NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Acetyl(dodecyl)amino]propanoic acid typically involves the following steps:
Acylation Reaction: The initial step involves the acylation of dodecylamine with acetic anhydride to form N-acetyldodecylamine.
Amidation Reaction: The N-acetyldodecylamine is then reacted with acrylonitrile under basic conditions to form the corresponding nitrile.
Hydrolysis: The nitrile is hydrolyzed under acidic or basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[Acetyl(dodecyl)amino]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[Acetyl(dodecyl)amino]propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the formulation of surfactants, emulsifiers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[Acetyl(dodecyl)amino]propanoic acid involves its interaction with specific molecular targets and pathways. The acetyl group can interact with enzymes and receptors, modulating their activity. The dodecyl chain can influence the compound’s hydrophobicity and membrane permeability, affecting its distribution and efficacy.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Propanoic acid derivatives with amino group substitutions exhibit diverse biological activities depending on their substituents. Below is a comparative analysis of key analogs:
Pharmacokinetic Considerations
- Solubility and Bioavailability: Hydroxyphenyl derivatives exhibit moderate aqueous solubility due to polar groups, whereas the dodecyl chain in the target compound may necessitate prodrug strategies or nanoformulation .
- Metabolic Stability: Acetylation in this compound could reduce enzymatic deamination compared to primary amine analogs .
Biological Activity
3-[Acetyl(dodecyl)amino]propanoic acid (CAS No. 120167-80-8) is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and material science. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C17H33NO3
- Molecular Weight : 299.44882 g/mol
- Structure : The compound features a dodecyl chain, an acetyl group, and a propanoic acid backbone, which contribute to its amphiphilic nature.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its structure allows it to disrupt bacterial cell membranes, leading to cell lysis. This property has been explored in the context of developing new antimicrobial agents.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to inhibit the proliferation of certain cancer cell lines, potentially through mechanisms such as apoptosis induction and cell cycle arrest. The specific pathways involved remain an area of active research.
The biological activity of this compound can be attributed to several mechanisms:
- Membrane Disruption : The dodecyl group enhances the compound's ability to integrate into lipid bilayers, disrupting membrane integrity.
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways critical for cell survival and proliferation.
- Gene Expression Modulation : There is evidence suggesting that it can alter gene expression profiles in treated cells, impacting various signaling pathways.
Case Studies
-
Antimicrobial Efficacy Study :
- A study evaluated the antimicrobial effects of this compound against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, demonstrating its potential as a broad-spectrum antimicrobial agent.
-
Anticancer Activity Assessment :
- In vitro assays on human lung adenocarcinoma cells showed that treatment with the compound resulted in a dose-dependent decrease in cell viability. Mechanistic studies revealed that the compound induced apoptosis via the activation of caspases and disruption of mitochondrial membrane potential.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| This compound | C17H33NO3 | Yes | Yes |
| Dodecyl sulfate | C12H25NaO4S | Yes | Limited |
| Acetic acid derivatives | Varies | Limited | Yes |
This table highlights the unique position of this compound among similar compounds, showcasing its dual functionality as both an antimicrobial and anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
